Home > Products > Screening Compounds P9666 > Microtubule inhibitor PP-13
Microtubule inhibitor PP-13 -

Microtubule inhibitor PP-13

Catalog Number: EVT-13974878
CAS Number:
Molecular Formula: C24H24N4O2
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PP-13 was identified through high-throughput screening of over 7,500 compounds aimed at finding new agents that could overcome resistance to apoptosis in non-small cell lung cancer. It belongs to the class of microtubule-targeting agents that bind to the colchicine site on β-tubulin, differentiating it from other microtubule inhibitors like taxanes and vinca alkaloids, which bind to different sites on tubulin .

Synthesis Analysis

Methods and Technical Details

The synthesis of PP-13 involves several key steps:

  1. Starting Materials: The synthesis begins with 3,4-dihydropyridin-2-ones as the core structure.
  2. Functionalization: The initial compounds undergo benzylation to introduce aromatic substituents.
  3. Thionation: Subsequently, thionation is performed using Lawesson’s reagent to convert oxygen derivatives into their sulfur analogs, enhancing the biological activity of the compound .
  4. Final Derivatives: The final structure is achieved through careful manipulation of the nitrogen substituents, yielding various derivatives that exhibit enhanced potency against cancer cells.

This multi-step synthetic pathway allows for the generation of a library of compounds from which PP-13 was selected based on its promising anticancer activity.

Molecular Structure Analysis

Structure and Data

PP-13 has a complex molecular structure characterized by a pyrrolopyrimidine core. Its specific molecular formula is C14_{14}H12_{12}N4_{4}S, with a molecular weight of approximately 284.34 g/mol. The structural configuration allows it to effectively interact with β-tubulin at the colchicine binding site, leading to microtubule destabilization .

Structural Features

  • Pyrrolopyrimidine Core: This core structure is crucial for its interaction with tubulin.
  • Substituents: Various substituents on the nitrogen atoms enhance its binding affinity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

PP-13 primarily engages in non-covalent interactions with β-tubulin, leading to microtubule depolymerization. The mechanism involves:

  1. Binding: PP-13 binds to the colchicine site on β-tubulin.
  2. Microtubule Destabilization: This binding disrupts the normal polymerization process of tubulin dimers into microtubules.
  3. Cell Cycle Arrest: The disruption leads to mitotic spindle assembly checkpoint activation, causing cell cycle arrest at the G2/M phase .

The compound's ability to induce mitotic slippage further contributes to its cytotoxic effects.

Mechanism of Action

Process and Data

The mechanism by which PP-13 exerts its effects can be summarized as follows:

  1. Microtubule Dynamics Disruption: By binding to β-tubulin, PP-13 prevents proper microtubule formation and stability.
  2. Induction of Apoptosis: The resultant mitotic arrest leads to cellular stress responses, ultimately triggering apoptosis through caspase activation.
  3. Overcoming Drug Resistance: Notably, PP-13 has shown effectiveness against multidrug-resistant cancer cell lines by circumventing common resistance mechanisms associated with traditional chemotherapeutics .

Data from studies indicate that PP-13 significantly increases apoptotic markers in treated cells compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PP-13 is typically a solid compound at room temperature.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: As a microtubule inhibitor, its reactivity is primarily characterized by its ability to interact with tubulin rather than undergoing traditional chemical reactions .
Applications

Scientific Uses

PP-13 has significant potential applications in cancer therapy due to its unique mechanism of action:

  1. Anticancer Agent: Its primary application lies in treating various cancers by targeting microtubule dynamics.
  2. Research Tool: It serves as a valuable tool in studying microtubule dynamics and the mechanisms underlying cell division and apoptosis.
  3. Combination Therapy Potential: Given its ability to overcome drug resistance, PP-13 may be used in combination with other chemotherapeutics to enhance treatment efficacy against resistant cancer types .
Introduction to PP-13 in the Context of Microtubule-Targeted Therapies

Historical Evolution of Colchicine-Binding Site Agents in Oncology

The strategic targeting of microtubules represents one of oncology's most enduring therapeutic approaches, dating to the serendipitous discovery of natural microtubule-destabilizing agents. The colchicine-binding site on β-tubulin has been pharmacologically exploited for over half a century, beginning with colchicine itself—an ancient anti-gout remedy later recognized for its antimitotic properties [1]. Modern oncology witnessed significant evolution with synthetic colchicine-binding agents like combretastatins developed to overcome the limitations of natural compounds. These agents disrupt microtubule dynamics by preventing tubulin dimer polymerization, inducing mitotic arrest in rapidly dividing cells [1] [9]. Despite their mechanistic promise, first-generation colchicine-site inhibitors faced significant challenges including dose-limiting systemic toxicities (particularly cardiovascular effects) and susceptibility to multidrug resistance (MDR) mechanisms mediated by ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp) [4]. These limitations necessitated the development of novel agents with improved therapeutic indices and reduced susceptibility to resistance mechanisms, setting the stage for next-generation compounds like PP-13.

Table 1: Evolution of Colchicine-Site Binding Agents

GenerationRepresentative AgentsKey LimitationsStructural Innovations
Natural CompoundsColchicine, PodophyllotoxinHigh toxicity, Narrow therapeutic windowNatural product scaffolds
Early SyntheticCombretastatin A-4, CI-980Susceptibility to MDR, Metabolic instabilitySimplified biaryl structures
Next-GenerationPP-13, VERU-111Designed to overcome MDR, Improved specificityHeterocyclic cores (e.g., pyrrolopyrimidine)

PP-13 as a Novel Pyrrolopyrimidine-Based Microtubule-Destabilizing Agent

PP-13 (ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoate) emerges as a structurally novel synthetic microtubule-destabilizing agent belonging to the pyrrolopyrimidine chemical class. Identified through high-throughput screening of over 7,500 compounds, PP-13 demonstrated potent cytotoxicity across diverse cancer cell lines with half-maximal inhibitory concentrations (IC50) typically ranging between 67-255 nM [4]. Its molecular architecture features a multi-ring system with a benzoate ester moiety and benzylamino substitution pattern, enabling specific three-dimensional interactions within the colchicine-binding pocket of β-tubulin. Biochemical characterization confirmed PP-13's direct binding to this site through competitive displacement assays, effectively inhibiting tubulin polymerization by 75-92% at micromolar concentrations—comparable to classical destabilizing agents like vincristine [4]. Unlike many natural microtubule inhibitors derived from botanical or marine sources (e.g., paclitaxel from yew bark), PP-13's synthetic origin facilitates scalable production and eliminates supply challenges historically associated with complex natural products [1].

Rationale for Targeting Metastatic Dissemination Through Microtubule Dynamics Modulation

Metastasis remains responsible for >90% of cancer-related mortality, necessitating therapeutic strategies that specifically address the metastatic cascade. Microtubules serve as indispensable regulators of metastatic processes beyond their established mitotic functions, including:

  • Cell Motility and Invasion: Microtubules coordinate focal adhesion turnover and actin-microtubule crosstalk at leading edges of migrating cells [6] [7]
  • Vesicular Trafficking: Transport of matrix metalloproteinases (MMPs) and membrane-type 1 MMP (MT1-MMP) to invadopodia occurs along microtubule networks [10]
  • Epithelial-Mesenchymal Transition (EMT): Microtubule dynamics influence transcriptional reprogramming through β-catenin and Snail/Slug nuclear shuttling [7]

PP-13's mechanism extends beyond simple antimitotic activity to encompass these metastasis-specific pathways. By suppressing microtubule dynamics through colchicine-site binding, PP-13 disrupts the precisely balanced polymerization-depolymerization cycles required for directional cancer cell migration and invasion. Experimental models demonstrated PP-13's ability to significantly reduce metastatic invasiveness in vivo without observable toxicity in chicken embryo models, highlighting its potential as an antimetastatic agent [4] [10].

Properties

Product Name

Microtubule inhibitor PP-13

IUPAC Name

ethyl 4-[[4-(benzylamino)-6-methylpyrrolo[2,3-d]pyrimidin-7-yl]methyl]benzoate

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C24H24N4O2/c1-3-30-24(29)20-11-9-19(10-12-20)15-28-17(2)13-21-22(26-16-27-23(21)28)25-14-18-7-5-4-6-8-18/h4-13,16H,3,14-15H2,1-2H3,(H,25,26,27)

InChI Key

CMKYHVHKOFTGEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=CC3=C(N=CN=C32)NCC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.